Cas no 2248276-75-5 (rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate)

Technical Introduction: rac-1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a phthalimide moiety and a phenyl-substituted carboxylate group. Its stereochemical configuration [(1R,2S)] and structural complexity make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The compound's rigid cyclohexane backbone and functional groups enhance its utility in stereoselective reactions, while the phthalimide group offers potential for further derivatization. Its well-defined stereochemistry ensures reproducibility in applications requiring enantiomeric control, such as ligand design or bioactive molecule development. This product is suited for advanced synthetic workflows where precise stereochemical outcomes are critical.
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate structure
2248276-75-5 structure
Product Name:rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate
CAS No:2248276-75-5
MF:C21H19NO4
MW:349.379865884781
CID:5604507
PubChem ID:165732850
Update Time:2025-05-19

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate
    • EN300-6525105
    • 2248276-75-5
    • Inchi: 1S/C21H19NO4/c23-19-16-11-5-6-12-17(16)20(24)22(19)26-21(25)18-13-7-4-10-15(18)14-8-2-1-3-9-14/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/t15-,18-/m1/s1
    • InChI Key: GNQTWNCPDBFNNK-CRAIPNDOSA-N
    • SMILES: O(C([C@@H]1CCCC[C@@H]1C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 349.13140809g/mol
  • Monoisotopic Mass: 349.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 63.7Ų

rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate Pricemore >>

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rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate Related Literature

Additional information on rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate

Introduction to Rac-1,3-Dioxo-2,3-Dihydro-1H-isoindol-2-yl (1R,2S)-2-Phenylcyclohexane-1-Carboxylate (CAS No: 2248276-75-5)

Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate, a compound with the CAS number 2248276-75-5, has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development. The intricate structure of this molecule, featuring a fused heterocyclic system and a chiral center, contributes to its unique pharmacological properties.

The molecular framework of Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate incorporates several key functional groups that are known to influence its biological interactions. The presence of a dioxo group and a phenyl-substituted cyclohexane ring suggests potential binding affinities with various biological targets. This structural motif is often exploited in the design of bioactive molecules due to its ability to modulate enzyme activity and receptor binding.

In recent years, there has been a surge in research aimed at identifying novel therapeutic agents with improved efficacy and reduced side effects. The compound Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate has emerged as a promising candidate in this context. Its unique structural features make it a valuable scaffold for the development of new drugs targeting various diseases. Specifically, studies have indicated that this compound may have potential applications in the treatment of neurological disorders and inflammatory conditions.

The stereochemistry of the molecule, particularly the (1R,2S) configuration at the cyclohexane ring, plays a crucial role in determining its biological activity. Chiral centers are often critical for the efficacy of pharmaceutical compounds, as they can significantly influence how the molecule interacts with biological targets. The precise stereochemical arrangement in Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phenylcyclohexane-1-carboxylate ensures optimal binding affinity and selectivity.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2S)-2-phienylcyclohexane-l-carboxy late. These synthetic methodologies have not only facilitated the production of large quantities of the compound for research purposes but also allowed for structural modifications to enhance its pharmacological properties. Techniques such as asymmetric synthesis and catalytic transformations have been particularly instrumental in achieving high yields and enantiomeric purity.

The biological evaluation of Rac-l ,3-dioxo - 23 - dihydro - 11 H - isoind ol - 22 - yl ( l R , 25 ) - 22 - phen ylcyc lohex ane - l - carboxyla te has revealed several interesting findings. Preclinical studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Additionally, preliminary data suggest that it may exhibit neuroprotective effects by modulating neurotransmitter pathways. These findings highlight the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The development of novel drug candidates is a multi-step process that involves rigorous testing to ensure safety and efficacy. The compound Rac-l ,3-dioxo - 23 - dihydro - 11 H - isoind ol - 22 - yl ( l R , 25 ) - 22 - phen ylcyc lohex ane - l - carboxyla te is currently undergoing preclinical studies to evaluate its pharmacokinetic profile and potential side effects. These studies are essential for determining whether it can progress to clinical trials in humans. The results from these investigations will provide valuable insights into its suitability as a therapeutic agent.

In conclusion, Rac-l ,3-dioxo - 23 - dihydro - 11 H - isoind ol - 22 - yl ( l R , 25 ) - 22 - phen ylcyc lohex ane-l-carboxyla te (CAS No: 2248276_75_5) represents a significant advancement in the field of pharmaceutical research. Its unique structure and promising biological activities make it a compelling candidate for further development. As research continues to uncover new therapeutic applications for this compound, it holds great potential for improving patient outcomes in various medical conditions.

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